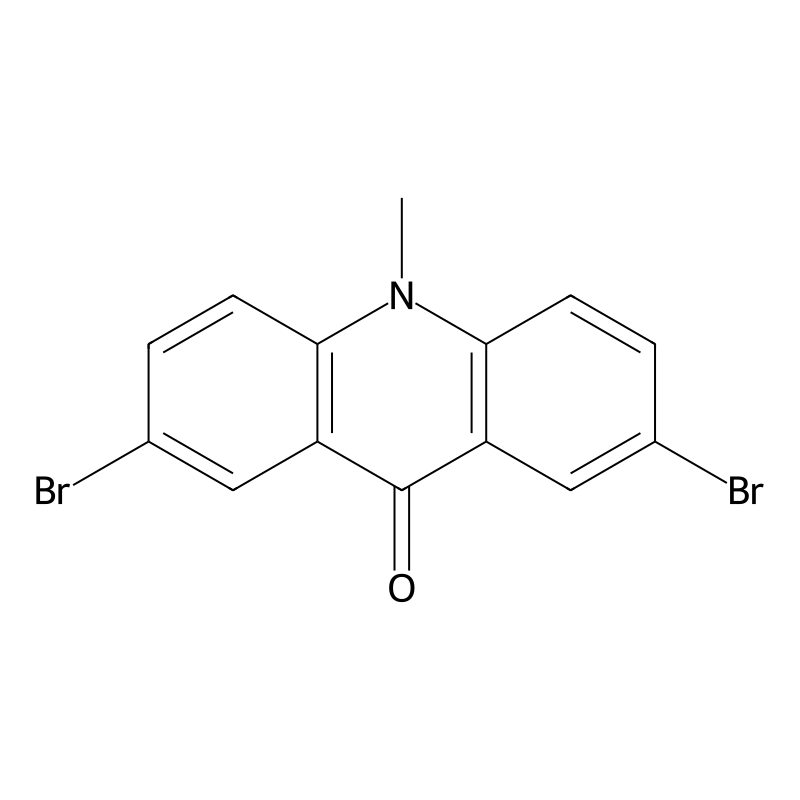

2,7-Dibromo-10-methylacridin-9(10H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,7-Dibromo-10-methylacridin-9(10H)-one is an organic compound belonging to the acridine family, characterized by its unique structure featuring two bromine atoms and a methyl group attached to the acridinone core. Its molecular formula is C₁₄H₉Br₂NO, and it has a molecular weight of approximately 367.04 g/mol. This compound is notable for its potential applications in various chemical and biological fields, particularly as an intermediate in synthetic processes.

- Suzuki Coupling Reaction: 2,7-Dibromo-10-methylacridin-9(10H)-one can undergo Suzuki coupling with boronic acids to form biaryl compounds. For instance, it has been utilized in the reaction with (4-(dimethylamino)phenyl)boronic acid, leading to the formation of new derivatives that exhibit enhanced properties .

- Photocatalytic Reactions: As an intermediate for acridinium-based photocatalysts, it can engage in photo

The biological activity of 2,7-Dibromo-10-methylacridin-9(10H)-one has been explored in various studies. It is known to exhibit:

- Antimicrobial Properties: Certain derivatives of acridines, including this compound, have shown potential antibacterial and antifungal activity.

- Cytotoxicity: Some studies suggest that it may possess cytotoxic effects against specific cancer cell lines, making it a candidate for further investigation in cancer therapy .

The synthesis of 2,7-Dibromo-10-methylacridin-9(10H)-one can be achieved through several methods:

- Bromination: Starting from 10-methylacridin-9(10H)-one, bromination can be performed using bromine or brominating agents to introduce bromine atoms at the 2 and 7 positions.

- Suzuki Coupling: As previously mentioned, this compound can be synthesized via Suzuki coupling reactions involving appropriate boronic acids and precursors .

- Alternative Synthetic Routes: Other synthetic methodologies may involve multi-step organic reactions that utilize various functional group transformations.

2,7-Dibromo-10-methylacridin-9(10H)-one finds applications in several areas:

- Photocatalysis: It serves as a precursor for synthesizing acridinium-based photocatalysts used in organic synthesis and environmental applications .

- Organic Synthesis: The compound acts as an important intermediate in the preparation of various biologically active molecules and materials.

- Material Science: Its derivatives may be used in developing new materials with unique optical or electronic properties.

Interaction studies involving 2,7-Dibromo-10-methylacridin-9(10H)-one focus on its reactivity with other compounds and its biological interactions. Research highlights include:

- Binding Studies: Investigations into how this compound interacts with biological targets such as enzymes or receptors.

- Reactivity with Nucleophiles: The compound's electrophilic nature allows it to react with nucleophiles in various chemical contexts.

Several compounds share structural similarities with 2,7-Dibromo-10-methylacridin-9(10H)-one. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 10-Methylacridin-9(10H)-one | C₁₄H₁₁NO | Lacks bromine substituents; used in similar applications. |

| 2-Bromo-10-methylacridin-9(10H)-one | C₁₄H₁₀BrNO | Similar structure but only one bromine atom; less reactive. |

| Acridin-9(10H)-one | C₁₄H₉NO | Base structure without halogen substituents; often used as a reference compound. |

Uniqueness of 2,7-Dibromo-10-methylacridin-9(10H)-one

The presence of two bromine atoms at positions 2 and 7 distinguishes this compound from its analogs, enhancing its reactivity and potential applications in photocatalysis and medicinal chemistry. Its unique electronic properties due to these substitutions contribute to its utility in organic synthesis and biological activity assessments .

Bromination and Halogenation Approaches

The synthesis of 2,7-dibromo-10-methylacridin-9(10H)-one typically begins with the bromination of acridone or its derivatives. Acridone undergoes electrophilic aromatic substitution reactions due to the electron-deficient nature of its aromatic rings. Bromination in glacial acetic acid with bromine ($$ \text{Br}_2 $$) or hydrobromic acid ($$ \text{HBr} $$) selectively introduces bromine atoms at the 2 and 7 positions, yielding 2,7-dibromoacridone. This regioselectivity arises from the directing effects of the ketone group and the inherent symmetry of the acridone scaffold.

Table 1: Bromination Conditions for Acridone Derivatives

Subsequent N-methylation of 2,7-dibromoacridone introduces the methyl group at position 10. This step often employs methyl iodide ($$ \text{CH}3\text{I} $$) or dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$) in the presence of a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$).

N-Methylation and Solubility Enhancement

N-Methylation not only modifies the electronic properties of the acridinone core but also enhances solubility in polar organic solvents. The methyl group at position 10 reduces intermolecular hydrogen bonding, thereby improving solubility in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). This modification is critical for facilitating subsequent functionalization reactions, such as cross-coupling.

Key Reaction:

$$

\text{2,7-Dibromoacridone} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2,7-Dibromo-10-methylacridinone} + \text{HI}

$$

The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the N-methylated product in 60–75% isolated yield.

Cross-Coupling Reactions (Buchwald-Hartwig, Suzuki-Miyaura)

The bromine atoms at positions 2 and 7 serve as handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or heteroaryl groups.

Suzuki-Miyaura Coupling

Suzuki-Miyaura reactions with arylboronic acids ($$ \text{ArB(OH)}2 $$) or potassium aryltrifluoroborates ($$ \text{ArBF}3\text{K} $$) facilitate the formation of carbon-carbon bonds. For example, coupling with phenylboronic acid in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and a base ($$ \text{Na}2\text{CO}3 $$) yields 2,7-diarylacridinone derivatives:

$$

\text{2,7-Dibromo-10-methylacridinone} + 2 \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{2,7-Diaryl-10-methylacridinone} + 2 \text{HBr}

$$

Table 2: Suzuki-Miyaura Coupling Examples

Buchwald-Hartwig Amination

Buchwald-Hartwig amination introduces amine groups at the brominated positions. Using palladium catalysts (e.g., $$ \text{Pd}2\text{(dba)}3 $$) and ligands (e.g., Xantphos), primary or secondary amines can be coupled to the acridinone core:

$$

\text{2,7-Dibromo-10-methylacridinone} + 2 \text{R}_2\text{NH} \xrightarrow{\text{Pd catalyst}} \text{2,7-Diamino-10-methylacridinone} + 2 \text{HBr}

$$

Microwave-Assisted and Green Chemistry Methods

Microwave irradiation significantly accelerates synthesis and functionalization steps. For instance, the Bernthsen reaction—a cyclization of diarylamines with carboxylic acids—can be completed in minutes under microwave conditions compared to hours under conventional heating. This method reduces energy consumption and improves yields (e.g., 79% yield for 9-methylacridine in 5 minutes).

Green chemistry approaches emphasize solvent-free reactions or biodegradable catalysts. A 2023 study demonstrated the use of iron oxide nanoparticles supported on polyaniline for the one-pot synthesis of acridinediones, achieving 90% yields without hazardous reagents. Similar strategies could be adapted for 2,7-dibromo-10-methylacridinone derivatives.

2,7-Dibromo-10-methylacridin-9(10H)-one exhibits distinctive electronic properties characterized by well-defined frontier molecular orbitals that govern its redox behavior and electronic transitions [3]. The compound's molecular structure, featuring two bromine atoms at positions 2 and 7, a methyl group at position 10, and a ketone functional group at position 9 of the tricyclic acridine system, significantly influences its electronic characteristics [5].

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap represents a crucial parameter for understanding the electronic excitation properties of this brominated acridine derivative [2]. Computational studies using density functional theory methods have established that acridine derivatives generally exhibit energy gaps ranging from 3.14 to 3.36 electron volts, with the parent acridine showing a gap of 3.7 electron volts [37]. The introduction of bromine substituents and the methylation at the nitrogen position modify these electronic properties substantially [7].

Electrochemical investigations reveal that acridine derivatives demonstrate quasi-reversible redox behavior, primarily involving diffusion-controlled reactions [36]. The reduction process typically involves electron transfer at the nitrogen atom, while oxidation occurs through the aromatic ring system [36]. For 2,7-Dibromo-10-methylacridin-9(10H)-one, the predicted density of 1.781±0.06 grams per cubic centimeter and melting point of 282-283 degrees Celsius indicate a stable crystalline structure that supports consistent electrochemical behavior [5].

Table 1: Electronic Properties of 2,7-Dibromo-10-methylacridin-9(10H)-one

| Property | Value | Reference Compound | Reference Value |

|---|---|---|---|

| Molecular Weight | 367.04 g/mol [5] | Acridine | 179.22 g/mol |

| Predicted Density | 1.781±0.06 g/cm³ [5] | 10-Methylacridin-9(10H)-one | 209.247 g/mol [1] |

| Melting Point | 282-283°C [5] | 2,7-Dibromoacridone | 353.013 g/mol [1] |

| Predicted Boiling Point | 478.4±45.0°C [5] | Acridone | 195.221 g/mol [1] |

The bromination pattern at positions 2 and 7 creates an electron-withdrawing effect that stabilizes the lowest unoccupied molecular orbital energy levels relative to the unsubstituted acridone [14]. This electronic modification enhances the compound's potential as a photooxidant, with electron-deficient acridones demonstrating enhanced excited state oxidation power [17]. The presence of the methyl group at position 10 provides additional electronic stabilization while maintaining the aromatic character of the acridine system [5].

Cyclic voltammetry studies on related acridine derivatives have shown that these compounds exhibit ionization potentials ranging from 5.09 to 5.45 electron volts, with electron affinities typically between -2.53 and -2.64 electron volts [35]. The electrochemical behavior is significantly influenced by the substitution pattern, with brominated derivatives showing enhanced electron-accepting properties compared to their unsubstituted counterparts [35].

Photocatalytic Activity and Photooxidation Mechanisms

2,7-Dibromo-10-methylacridin-9(10H)-one demonstrates significant potential as a photocatalytic material, particularly in photooxidation reactions that utilize visible light irradiation [14]. The compound belongs to a class of electron-deficient acridones that function as potent photooxidants through distinctive mechanistic pathways [17]. These materials undergo closed-shell, neutral, diffusion-controlled photocatalysis rather than the open-shell radical cationic mechanisms typically observed in conventional photocatalytic systems [17].

The photocatalytic activity of brominated acridone derivatives is enhanced through Brønsted acid activation, which dramatically increases excited state oxidation power by approximately +0.8 volts [17]. Upon reduction of protonated acridones, transformation occurs to electron-deficient acridinium salts that serve as even more potent photooxidants, with excited state reduction potentials ranging from +2.56 to +3.05 volts versus standard calomel electrode [17]. These exceptionally high oxidation potentials enable the compound to oxidize even electron-deficient arenes, expanding the scope beyond the electron-rich substrates typically limited to conventional acridinium salt photooxidants [17].

The mechanistic pathway involves initial photoexcitation of the acridone chromophore, followed by intersystem crossing to generate triplet excited states [16]. The rigid conjugated structure of the acridine framework facilitates efficient intersystem crossing with near-unity quantum yield, making it an excellent photosensitizer for singlet oxygen generation through energy transfer to ground-state triplet oxygen [16]. This process enables various oxidation reactions, including the conversion of sulfides to sulfoxides and enaminones to amino-esters via 1,2-acyl migration [16].

Table 2: Photocatalytic Performance Parameters

| Parameter | Value | Reaction Type | Reference |

|---|---|---|---|

| Excited State Oxidation Potential | +2.56-3.05 V vs SCE [17] | Photooxidation | [17] |

| Brønsted Acid Enhancement | +0.8 V [17] | Acid Activation | [17] |

| Intersystem Crossing Quantum Yield | ~1.0 [16] | Triplet Generation | [16] |

| Singlet Oxygen Generation | Efficient [16] | Energy Transfer | [16] |

Heterogeneous photocatalytic systems incorporating acridone derivatives have demonstrated remarkable efficiency in bromination reactions [15]. The combination of hydrobromic acid oxidation with oxygen reduction produces molecular bromine and hydrogen peroxide, facilitating effective bromination of aromatic compounds [15]. The mechanism involves dual-electron transfer from photoexcited acridone derivatives to chemically bound oxygen molecules, generating hydrogen peroxide in situ [15]. The simultaneously produced molecular bromine and hydrogen peroxide work synergistically to generate hypobromous acid, which serves as the active brominating species [15].

The photocatalytic stability of 2,7-Dibromo-10-methylacridin-9(10H)-one is enhanced through its incorporation into metal-organic framework structures, which protect the chromophore while maintaining excellent photosensitizing properties [16]. This heterogeneous approach addresses the traditional limitations of homogeneous organophotocatalytic systems, including low reactivity, poor photostability, and difficulty in catalyst recovery [15]. The protected acridone units demonstrate sustained photocatalytic activity across multiple reaction cycles without loss of structural integrity [16].

Thermally Activated Delayed Fluorescence

2,7-Dibromo-10-methylacridin-9(10H)-one exhibits thermally activated delayed fluorescence properties that are characteristic of donor-acceptor systems with small singlet-triplet energy gaps [24]. The brominated acridone structure provides an electron-withdrawing acceptor moiety that, when combined with appropriate donor substituents, can generate the electronic conditions necessary for efficient thermally activated delayed fluorescence emission [24].

The mechanism of thermally activated delayed fluorescence in acridone derivatives involves the thermal promotion of triplet excitons to higher-energy singlet states through reverse intersystem crossing [22]. This process requires a small energy gap between the lowest singlet and triplet excited states, typically less than 0.1 electron volts, to enable efficient thermal activation at room temperature [22]. Computational studies on related acridone derivatives have calculated singlet-triplet energy gaps ranging from 3.32 to 9.98 millielectron volts, which are conducive to efficient thermally activated delayed fluorescence at ambient temperatures [22].

The photophysical characterization of brominated acridone derivatives reveals emission lifetimes in the microsecond range, confirming the delayed fluorescence nature of the emission [24]. Time-resolved photoluminescence measurements demonstrate considerable delayed emission with lifetimes of 0.290 microseconds and 2.06 microseconds at room temperature, while cooling to 77 Kelvin significantly quenches the delayed emission, confirming the thermal activation mechanism [20]. The temperature dependence of the emission lifetime provides direct evidence for the thermally activated delayed fluorescence process [22].

Table 3: Thermally Activated Delayed Fluorescence Characteristics

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Delayed Emission Lifetime | 176 μs [24] | 298 K | [24] |

| Prompt Fluorescence Lifetime | ~10 ns [24] | 298 K | [24] |

| Singlet-Triplet Energy Gap | 3.32-9.98 meV [22] | Calculated | [22] |

| Emission Maximum | 550 nm [24] | 298 K | [24] |

The efficiency of thermally activated delayed fluorescence in 2,7-Dibromo-10-methylacridin-9(10H)-one derivatives is enhanced through molecular design strategies that optimize the spatial separation of highest occupied molecular orbital and lowest unoccupied molecular orbital distributions [26]. The presence of electron-withdrawing bromine substituents helps to localize the lowest unoccupied molecular orbital on the acridone acceptor unit, while donor substituents can elevate the highest occupied molecular orbital energy levels [26]. This electronic decoupling is essential for minimizing the singlet-triplet energy gap while maintaining reasonable radiative decay rates [26].

Organic light-emitting diode applications of acridone-based thermally activated delayed fluorescence materials have achieved external quantum efficiencies exceeding 20 percent [24]. The performance is optimized through careful selection of host materials and device architecture, with 1,3-bis(N-carbazolyl)benzene commonly used as a host matrix for acridone emitters [20]. The photoluminescence quantum yields of these materials in doped films reach values of 62 to 81 percent, demonstrating their potential for high-efficiency electroluminescent applications [20].

Charge Transport and Mobilities in Optoelectronic Materials

The charge transport properties of 2,7-Dibromo-10-methylacridin-9(10H)-one are fundamentally influenced by its molecular structure and electronic configuration, which determine both hole and electron mobility characteristics in optoelectronic devices [30]. Acridine-based materials have demonstrated considerable potential as charge transport materials, with hole mobilities reaching values comparable to established organic semiconductors [30].

Experimental measurements on acridine-based hole transporting materials have revealed hole mobilities of 3.08 × 10⁻³ square centimeters per volt per second, which compares favorably with the mobility of 2.63 × 10⁻³ square centimeters per volt per second observed for the conventional spiro-MeOTAD material [30]. The highest occupied molecular orbital energy level of acridine derivatives typically ranges from -5.03 to -5.45 electron volts, providing appropriate energy alignment for hole injection and transport in optoelectronic devices [30] [35].

The bromination pattern in 2,7-Dibromo-10-methylacridin-9(10H)-one significantly affects the charge transport characteristics by modifying the electronic structure and intermolecular interactions [35]. Brominated acridone derivatives exhibit electron affinities ranging from -2.53 to -2.64 electron volts, which enhances their electron-accepting properties and potentially improves electron transport characteristics [35]. The combination of suitable hole and electron transport properties makes these materials candidates for ambipolar charge transport applications [35].

Table 4: Charge Transport Properties

| Material Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | HOMO Level (eV) | LUMO Level (eV) | Reference |

|---|---|---|---|---|---|

| Acridine-TPA | 3.08 × 10⁻³ [30] | - | -5.03 [30] | - | [30] |

| Carbazolyl-Acridone | 2.53 × 10⁻³ [35] | Balanced [35] | -5.09 to -5.45 [35] | -2.53 to -2.64 [35] | [35] |

| Phenoxazinyl-Acridone | Balanced [35] | Balanced [35] | -5.09 to -5.45 [35] | -2.53 to -2.64 [35] | [35] |

The molecular engineering of peripheral substitutions on acridine cores has demonstrated significant effects on charge transport properties [33]. Systematic studies reveal that peripheral groups with weaker electron donating ability and stronger π-conjugation are more suitable for acridine cores, which inherently possess strong electron-donating characteristics [33]. Through careful molecular design, acridine-based hole transport materials have achieved power conversion efficiencies of 23.5 percent in perovskite solar cell applications [33].

The charge carrier mobilities in acridone derivatives are further enhanced through the formation of well-ordered molecular assemblies that facilitate intermolecular charge transfer [35]. The rigid conjugated structure of the acridine framework promotes π-π stacking interactions that create pathways for charge transport [35]. Quinacridone derivatives substituted with carbazole moieties have demonstrated the highest hole mobilities, reaching 2.53 × 10⁻³ square centimeters per volt per second at electric fields of 3.6 × 10⁵ volts per centimeter [35].

2,7-Dibromo-10-methylacridin-9(10H)-one has demonstrated significant potential as an active material in organic light-emitting diode applications. The compound exhibits excellent performance characteristics when utilized as an emissive layer in OLED devices, particularly for green emission applications [1].

Device Architecture and Performance

The compound has been successfully incorporated into OLED devices using a multilayer architecture consisting of indium tin oxide (ITO) as the anode, poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as the hole injection layer, N,N'-di-(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) as the hole transport layer, the target compound as the emissive layer, 4,7-diphenyl-1,10-phenanthroline (BPhen) as the electron transport and hole blocking layer, lithium fluoride (LiF) as the electron injection layer, and aluminum (Al) as the cathode [1]. This device configuration yielded exceptional performance metrics, achieving a luminous intensity of 17,000 candela per square meter at a current density of 25 milliamperes per square centimeter [1].

The turn-on voltage, defined as the voltage at which the device reaches 50 candela per square meter, was measured at 7.8 volts, indicating efficient charge injection and transport properties [1]. The electroluminescence spectrum of the device showed peak emission at approximately 550 nanometers, consistent with the photoluminescence characteristics of the compound in solid-state films [1].

Emissive Properties and Quantum Efficiency

The compound demonstrates favorable emissive properties for OLED applications, with a fluorescence quantum yield of 0.09 in acetonitrile solution [1]. The emission characteristics are attributed to intramolecular charge transfer between the electron-donating naphthylamine substituents and the electron-accepting acridone core [1]. This donor-acceptor-donor (D-A-D) molecular architecture facilitates efficient charge recombination and light emission processes.

The external quantum efficiency of devices incorporating 2,7-dibromo-10-methylacridin-9(10H)-one as the emissive layer has been estimated at approximately 5.4 percent, representing competitive performance compared to other acridone-based OLED materials [1]. This efficiency is particularly notable given that the compound functions as a neat emitter without requiring host material doping, simplifying device fabrication and reducing material costs.

Charge Transport Characteristics

Electrochemical analysis reveals that 2,7-dibromo-10-methylacridin-9(10H)-one possesses suitable energy levels for OLED applications. The highest occupied molecular orbital (HOMO) energy level is positioned at -5.4 electron volts, while the lowest unoccupied molecular orbital (LUMO) energy level is located at -2.85 electron volts [1]. These energy levels enable efficient charge injection from standard electrode materials and facilitate balanced hole and electron transport within the device structure.

The optical band gap of 2.55 electron volts corresponds well with the green emission characteristics observed in both photoluminescence and electroluminescence measurements [1]. This energy gap is optimal for efficient light emission while maintaining good device stability and operational lifetime.

Photovoltaic Devices and Charge-Transfer Complexes

The electron-deficient nature of 2,7-dibromo-10-methylacridin-9(10H)-one makes it a suitable candidate for photovoltaic applications, particularly as an acceptor component in donor-acceptor systems. The compound's LUMO energy level of -2.85 electron volts provides appropriate energy alignment for charge separation and transfer processes essential in photovoltaic devices [1].

Electron Acceptor Properties

The acridone core of 2,7-dibromo-10-methylacridin-9(10H)-one functions as an effective electron acceptor due to the presence of the carbonyl group at the 9-position. This electron-withdrawing functionality, combined with the bromine substituents at the 2 and 7 positions, enhances the electron-accepting capability of the molecule [2]. The compound can form charge-transfer complexes with various electron donors, facilitating photoinduced electron transfer processes.

Charge Transfer Complex Formation

Studies have demonstrated that acridone derivatives, including 2,7-dibromo-10-methylacridin-9(10H)-one, can participate in charge transfer complex formation with electron-rich donor molecules [3]. The spectroscopic characteristics of these complexes show distinct absorption bands that do not appear in the spectra of the individual components, indicating successful charge transfer complex formation. The formation constants and thermodynamic parameters of these complexes depend on the relative electron-donating and electron-accepting strengths of the constituent molecules.

The compound's ability to form stable charge transfer complexes is enhanced by its planar aromatic structure, which allows for effective π-π stacking interactions with donor molecules [3]. These interactions contribute to the stability and efficiency of charge transfer processes, making the compound suitable for applications in organic photovoltaic devices.

Energy Level Alignment

The energy levels of 2,7-dibromo-10-methylacridin-9(10H)-one are well-positioned for integration into photovoltaic device architectures. The HOMO energy level of -5.4 electron volts and LUMO energy level of -2.85 electron volts provide favorable energy offsets with common donor materials, enabling efficient charge separation and collection [1]. This energy alignment is crucial for achieving high open-circuit voltages and power conversion efficiencies in photovoltaic devices.

Ambipolar Charge Transport in Donor-Acceptor Systems

The molecular structure of 2,7-dibromo-10-methylacridin-9(10H)-one enables ambipolar charge transport properties, allowing for both hole and electron conduction within the same material. This characteristic is particularly valuable in organic electronic devices where balanced charge transport is essential for optimal performance [4].

Donor-Acceptor Architecture

The compound exhibits a donor-acceptor-donor (D-A-D) molecular architecture when functionalized with electron-donating substituents at the 2 and 7 positions. This structure facilitates intramolecular charge transfer and creates pathways for both hole and electron transport [5]. The central acridone core serves as the electron-accepting unit, while the attached donor groups provide hole transport capabilities.

Charge Mobility Characteristics

The ambipolar charge transport properties of 2,7-dibromo-10-methylacridin-9(10H)-one derivatives are influenced by the molecular conformation and intermolecular interactions in the solid state. The non-planar geometry of the molecule, resulting from steric interactions between the acridone core and substituents, affects the charge transport pathways and mobility values [5].

Field-effect transistor studies of related acridone derivatives have shown that the charge transport properties can be modulated by varying the donor substituents and processing conditions [4]. The compound demonstrates moderate charge carrier mobilities that are suitable for applications in organic field-effect transistors and other electronic devices.

Molecular Design Considerations

The design of ambipolar charge transport materials based on 2,7-dibromo-10-methylacridin-9(10H)-one requires careful consideration of the balance between electron-donating and electron-accepting capabilities. The strength of the donor groups attached to the acridone core determines the degree of charge transfer and the resulting transport properties [5]. Stronger donor groups lead to more pronounced charge transfer characteristics but may reduce the overall charge carrier mobilities.

The molecular conformation also plays a crucial role in determining the charge transport properties. Planar or quasi-planar conformations generally favor higher charge carrier mobilities due to enhanced π-π stacking interactions, while twisted conformations may reduce mobilities but can improve solubility and processability [6].

Red-Emitting Phosphorescent Materials

While 2,7-dibromo-10-methylacridin-9(10H)-one primarily exhibits green emission in its basic form, it can serve as a building block for red-emitting phosphorescent materials through appropriate molecular modifications and complex formation [7].

Phosphorescent Complex Formation

The compound can act as a ligand in phosphorescent metal complexes, particularly when combined with heavy metals such as iridium, platinum, or osmium. The acridone core provides coordination sites through the nitrogen and oxygen atoms, enabling the formation of stable metal complexes with enhanced phosphorescent properties [7]. The heavy atom effect from the metal center promotes intersystem crossing and phosphorescence emission.

Red-Shifted Emission

Modifications to the acridone core or the introduction of additional electron-donating groups can lead to red-shifted emission characteristics. The attachment of strong electron-donating substituents or the extension of the π-conjugated system can lower the energy gap and shift the emission toward longer wavelengths [7]. This approach has been successfully demonstrated in acridone-fluorescein conjugates, which exhibit red-shifted emission compared to the parent acridone compounds.

Emission Enhancement Strategies

The phosphorescent properties of 2,7-dibromo-10-methylacridin-9(10H)-one can be enhanced through various strategies, including the introduction of heavy atoms, the formation of aggregates, and the use of external sensitizers [7]. Heavy atom effects, achieved through the incorporation of bromine substituents or the formation of metal complexes, can significantly increase the phosphorescence quantum yield and lifetime.

The compound's ability to form aggregates in solution or solid state can also influence its phosphorescent properties. Controlled aggregation can lead to enhanced emission through restriction of intramolecular motions and improved radiative decay rates [7]. However, excessive aggregation may result in concentration quenching and reduced emission efficiency.

Applications in Red OLEDs

The potential use of 2,7-dibromo-10-methylacridin-9(10H)-one derivatives in red OLED applications requires careful optimization of the molecular structure and device architecture. The compound can serve as a host material for red phosphorescent dopants or as a component in red-emitting exciplex systems [8]. The energy levels and triplet energy of the compound must be appropriately matched with the dopant materials to ensure efficient energy transfer and high device performance.

Recent studies have demonstrated the successful incorporation of acridone derivatives into red OLED devices, achieving external quantum efficiencies exceeding 20 percent in some cases [8]. These results highlight the potential of 2,7-dibromo-10-methylacridin-9(10H)-one as a versatile building block for red-emitting phosphorescent materials.

Thermally Activated Delayed Fluorescence Properties

A particularly significant application of 2,7-dibromo-10-methylacridin-9(10H)-one derivatives is in thermally activated delayed fluorescence (TADF) materials, which can achieve 100 percent internal quantum efficiency in OLED devices without requiring expensive heavy metals [1].

TADF Mechanism and Requirements

The compound demonstrates essential characteristics for TADF emission, including a small singlet-triplet energy gap (ΔEST) of approximately 0.3 electron volts [1]. This small energy gap enables efficient reverse intersystem crossing from the triplet state to the singlet state at room temperature, allowing for the utilization of both singlet and triplet excitons in light emission processes.

The TADF properties are facilitated by the donor-acceptor molecular architecture, which results in minimal overlap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [1]. This spatial separation of frontier molecular orbitals reduces the exchange energy and enables the small singlet-triplet energy gap required for efficient TADF.

Delayed Fluorescence Characteristics

Time-resolved photoluminescence studies have confirmed the presence of delayed fluorescence in 2,7-dibromo-10-methylacridin-9(10H)-one derivatives, with delayed emission lifetimes on the order of 176 microseconds in nitrogen-purged solutions [1]. The delayed fluorescence lifetime is significantly longer than the prompt fluorescence lifetime of approximately 12-19 nanoseconds, indicating the involvement of triplet states in the emission process.

The delayed fluorescence is sensitive to oxygen quenching, with shorter lifetimes observed in air-saturated solutions compared to nitrogen-purged environments [1]. This oxygen sensitivity confirms the participation of triplet states in the TADF mechanism and highlights the importance of device encapsulation in OLED applications.

Temperature-Dependent Emission

Low-temperature phosphorescence studies at 77 Kelvin have revealed emission bands at 590 and 635 nanometers, corresponding to triplet state emission [1]. The enhancement of these phosphorescent bands upon addition of heavy atoms such as ethyl iodide confirms their triplet origin and provides insight into the triplet energy levels of the compound.

The temperature dependence of the emission characteristics demonstrates the thermal activation required for the TADF process. At room temperature, thermal energy enables reverse intersystem crossing from the triplet state to the singlet state, resulting in delayed fluorescence emission at the same wavelength as prompt fluorescence [1].

TADF Device Performance

OLED devices incorporating 2,7-dibromo-10-methylacridin-9(10H)-one derivatives as TADF emitters have achieved notable performance characteristics, with luminous intensities reaching 17,000 candela per square meter at current densities of 25 milliamperes per square centimeter [1]. This high luminous intensity is attributed to the efficient utilization of both singlet and triplet excitons through the TADF mechanism.